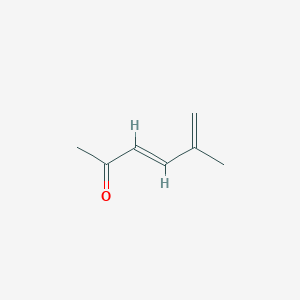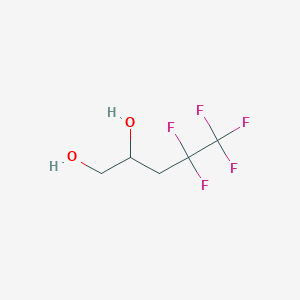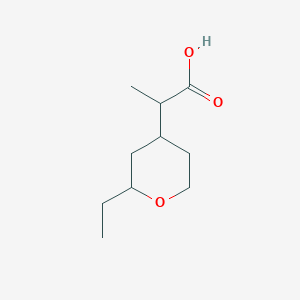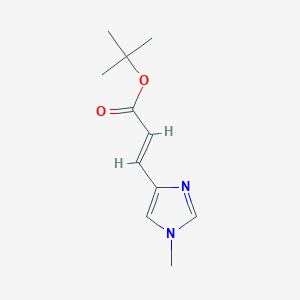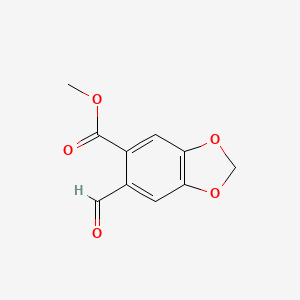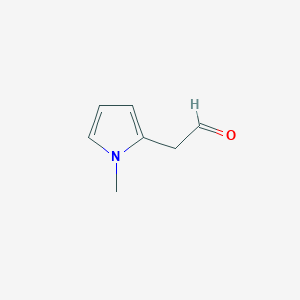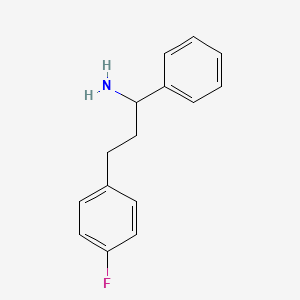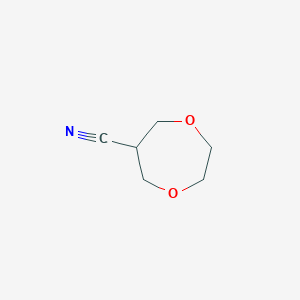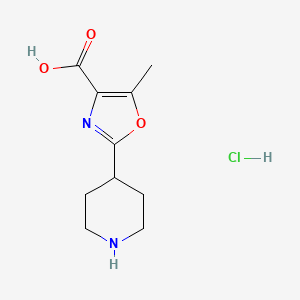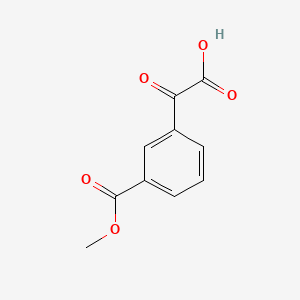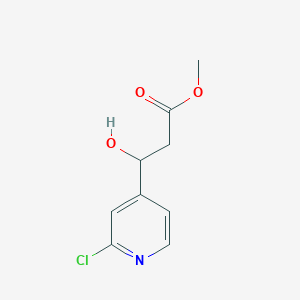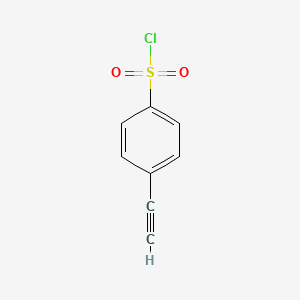![molecular formula C11H14BrClN2 B15316464 1-[(2-Bromo-3-chlorophenyl)methyl]piperazine](/img/structure/B15316464.png)
1-[(2-Bromo-3-chlorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromo-3-chlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bromo and chloro substituent on the benzene ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(2-Bromo-3-chlorophenyl)methyl]piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 2-bromo-3-chlorobenzaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Bromo-3-chlorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the bromo and chloro positions, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodides or fluorides.
Applications De Recherche Scientifique
1-[(2-Bromo-3-chlorophenyl)methyl]piperazine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
1-[(2-Bromo-3-chlorophenyl)methyl]piperazine is similar to other halogenated piperazines, such as 1-(2-bromo-3-chlorophenyl)piperazine and 1-(2-bromo-3-fluorophenyl)piperazine. These compounds share structural similarities but differ in their halogen substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromo and chloro substituents, which can influence its binding affinity and pharmacological properties.
Comparaison Avec Des Composés Similaires
1-(2-bromo-3-chlorophenyl)piperazine
1-(2-bromo-3-fluorophenyl)piperazine
1-(2-bromo-4-chlorophenyl)piperazine
1-(2-bromo-5-chlorophenyl)piperazine
This comprehensive overview provides a detailed understanding of 1-[(2-Bromo-3-chlorophenyl)methyl]piperazine, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H14BrClN2 |
|---|---|
Poids moléculaire |
289.60 g/mol |
Nom IUPAC |
1-[(2-bromo-3-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrClN2/c12-11-9(2-1-3-10(11)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
Clé InChI |
JKDXBRXLLSGYRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


